
(Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile is a chemical compound known for its unique structure and reactivity. It features a dimethylamino group, a methylene bridge, and difluoro substituents, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile typically involves the reaction of dimethylamine with a suitable precursor containing the difluoro and oxo groups. One common method involves the use of dimethylamine and a difluoroacetonitrile derivative under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction can produce difluoro alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile is used as a building block for synthesizing various heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities .
Biology
Its reactivity makes it a useful tool for probing biological systems .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its role in drug development and as a precursor for bioactive molecules .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile involves its interaction with molecular targets through its reactive functional groups. The dimethylamino group can participate in nucleophilic attacks, while the difluoro groups can stabilize intermediates during reactions. These interactions facilitate various chemical transformations and biological activities .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylenamino ketones: These compounds share the dimethylamino group and exhibit similar reactivity.
Difluoroacetonitrile derivatives: Compounds with difluoro groups and nitrile functionalities show comparable chemical behavior.
Uniqueness
(Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in various fields .
Properties
Molecular Formula |
C7H8F2N2O |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
2-(dimethylaminomethylidene)-4,4-difluoro-3-oxobutanenitrile |
InChI |
InChI=1S/C7H8F2N2O/c1-11(2)4-5(3-10)6(12)7(8)9/h4,7H,1-2H3 |
InChI Key |
BDHWMWVBRPIKJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)
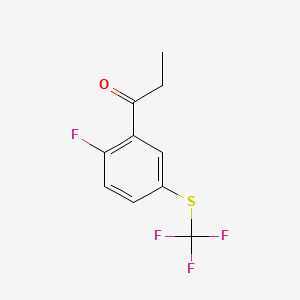




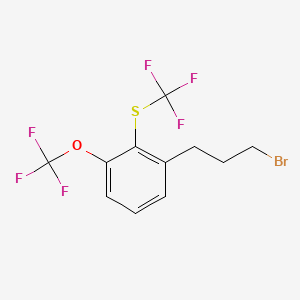
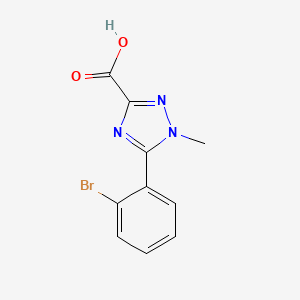
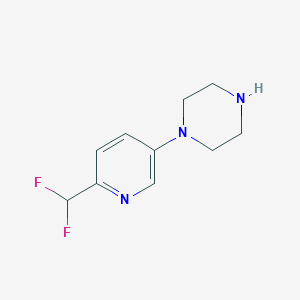
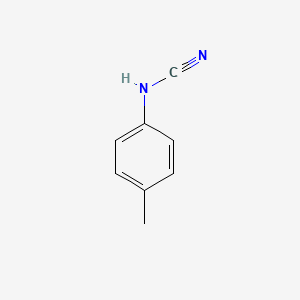
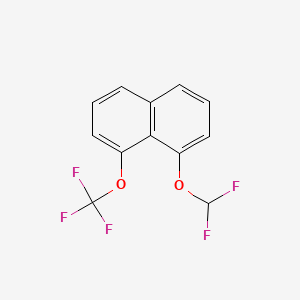

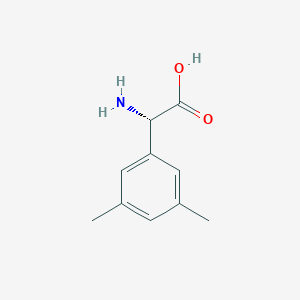
![Diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14056426.png)
